

MMB-FUBICA: A Technical Guide to Cannabinoid Receptor Binding Affinity

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Compound of Interest

Compound Name: Methyl 2-[1-(4-fluorobenzyl)-1h-indole-3-carboxamido]-3,3-dimethylbutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MMB-FUBICA for the cannabinoid receptors CB1 and CB2. The following sections detail quantitative binding data, comprehensive experimental protocols, and visual representations of key biological and experimental processes to facilitate a thorough understanding of MMB-FUBICA's interaction with the endocannabinoid system.

Quantitative Receptor Binding and Functional Data

MMB-FUBICA demonstrates high affinity for both human cannabinoid type-1 (hCB1) and type-2 (hCB2) receptors. The binding affinity (K_i) and functional activity (EC_{50}) of MMB-FUBICA and its closely related analogue, MDMB-FUBINACA, are summarized in the table below. This data is crucial for understanding the potential physiological and toxicological effects of these synthetic cannabinoids. Notably, minor structural modifications, such as the methylation that distinguishes MDMB-FUBINACA from MMB-FUBINACA, can significantly impact receptor affinity^{[1][2]}.

Compound	Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM) [35S]GTPγS	Reference Compound
MMB-FUBINACA	hCB1	16.3 ± 2.1	1.8 ± 0.4	THC (K _i : 134 ± 24 nM)
hCB2	1.2 ± 0.2	0.13 ± 0.02	THC (EC ₅₀ : 1.8 ± 0.4 nM)	
MDMB-FUBINACA	hCB1	0.14 ± 0.02	0.38 ± 0.07	
hCB2	0.33 ± 0.05	0.12 ± 0.02		
(S)-MDMB-FUBICA	CB1	-	1.3 × 10 ⁻⁹ M	
CB2	-	1.6 × 10 ⁻⁹ M		
(R)-MDMB-FUBICA	CB1	-	>1.0 × 10 ⁻⁴ M	
CB2	-	3.1 × 10 ⁻⁹ M		

Data for MMB-FUBINACA and MDMB-FUBINACA are from Gamage et al. (2018)[1][2]. Data for MDMB-FUBICA enantiomers are from a [35S]GTPγS binding assay[3][4].

Experimental Protocols

The determination of receptor binding affinity and functional activity is critical for characterizing novel psychoactive substances. The following are detailed methodologies for key experiments cited in the characterization of MMB-FUBICA and related compounds.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (K_i) of MMB-FUBICA for the hCB1 and hCB2 receptors.

Materials:

- Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.
- Radioligands: [^3H]SR141716A (for hCB1) and [^3H]CP55,940 (for hCB2).
- Test compound: MMB-FUBINACA.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.
- Non-specific binding control: Unlabeled CP55,940.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Cell membranes expressing the target receptor (hCB1 or hCB2) are incubated with a fixed concentration of the respective radioligand ([^3H]SR141716A for hCB1 or [^3H]CP55,940 for hCB2).
- Increasing concentrations of the unlabeled test compound (MMB-FUBINACA) are added to the incubation mixture.
- The mixture is incubated to allow for competitive binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
- The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

- The amount of radioactivity trapped on the filters, corresponding to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy of MMB-FUBINACA as an agonist at the hCB1 and hCB2 receptors.

Materials:

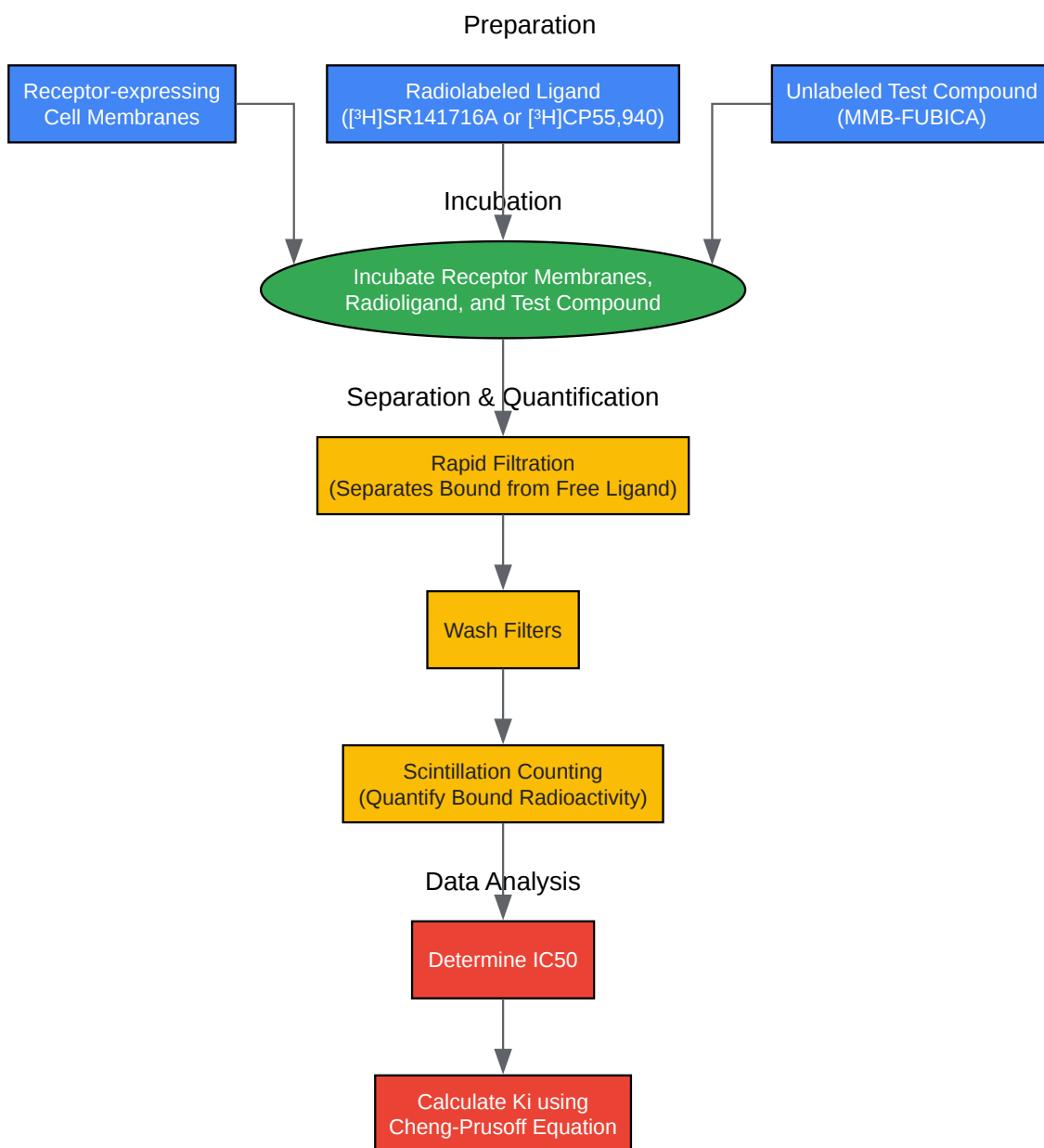
- Membrane preparations from cells expressing hCB1 or hCB2 receptors.
- [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
- Test compound: MMB-FUBINACA.
- Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.
- GDP (Guanosine diphosphate).
- Non-specific binding control: Unlabeled GTPγS.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.
- Increasing concentrations of the test compound (MMB-FUBINACA) are added to the membranes.
- [^{35}S]GTPyS is then added to the mixture.
- Upon agonist binding to the receptor, the associated G-protein is activated, leading to the exchange of GDP for GTP (or in this case, [^{35}S]GTPyS).
- The reaction is incubated to allow for [^{35}S]GTPyS binding.
- The assay is terminated by rapid filtration through glass fiber filters.
- The amount of [^{35}S]GTPyS bound to the G-proteins, which is proportional to the degree of receptor activation, is quantified by scintillation counting.
- Dose-response curves are generated to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (E_{max}) of the compound.

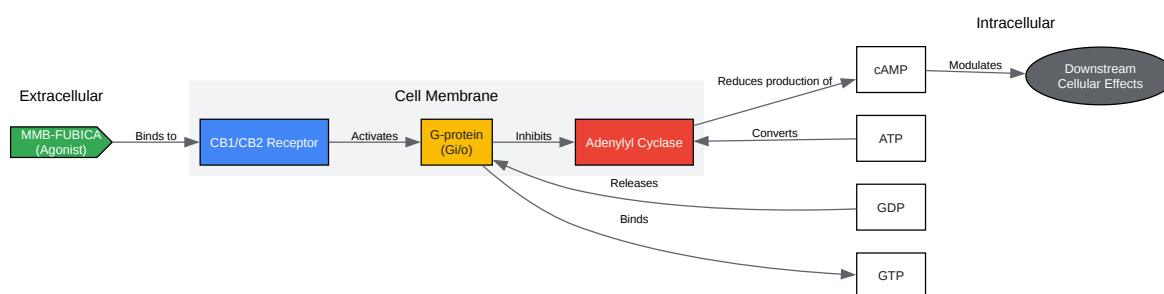
Visualizations

The following diagrams illustrate the experimental workflow for determining receptor binding affinity and the signaling pathway of cannabinoid receptors.



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Caption: Workflow of a competitive radioligand binding assay.



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Caption: Cannabinoid receptor signaling pathway.

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